Cas no 1028459-57-5 ((1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride)

(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride structure
1028459-57-5 structure
Product Name:(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride
CAS No:1028459-57-5
MF:C11H16ClNO3
MW:245.702642440796
CID:2359544
Update Time:2025-07-17

(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride
    • (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride
    • Inchi: 1S/C11H15NO3.ClH/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9;/h2-3,6-7,11,13H,4-5,12H2,1H3;1H/t7-,11-;/m0./s1
    • InChI Key: UVNBSBWSZFZCKE-WJRQTEJMSA-N
    • SMILES: Cl.O1CCOC2C=CC(=CC1=2)[C@H]([C@H](C)N)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Topological Polar Surface Area: 64.7

(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride Pricemore >>

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Additional information on (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride

Comprehensive Analysis of (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride (CAS No. 1028459-57-5)

The compound (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride (CAS No. 1028459-57-5) is a chiral amino alcohol derivative with significant potential in pharmaceutical research and development. Its unique structure, featuring a dihydrobenzo[b][1,4]dioxin moiety, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers and chemists frequently search for this compound due to its relevance in asymmetric synthesis, medicinal chemistry, and drug discovery. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental applications.

In recent years, the demand for chiral building blocks like (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride has surged, driven by advancements in precision medicine and targeted drug delivery. This compound's stereospecificity is particularly appealing for designing enzyme inhibitors and receptor modulators. Its CAS No. 1028459-57-5 is often queried in scientific databases, reflecting its growing importance in high-throughput screening and lead optimization studies. Additionally, its benzo[b][1,4]dioxin core is a key structural motif in neuroactive and cardiovascular agents, aligning with current trends in CNS drug development.

The synthesis of (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride typically involves stereoselective reduction and amine protection-deprotection strategies. Its enantiomeric purity is critical for applications in pharmacology and toxicology, where even minor impurities can affect biological activity. Researchers often explore its structure-activity relationships (SAR) to optimize binding affinity and selectivity for specific targets. The compound's hydrochloride salt form also facilitates crystallization and formulation, addressing common challenges in preclinical development.

From an industrial perspective, CAS No. 1028459-57-5 is gaining traction in contract research organizations (CROs) and custom synthesis services. Its versatility extends to peptide mimetics and small-molecule probes, making it a sought-after reagent in chemical biology. The rise of AI-driven drug design has further amplified interest in this compound, as computational models prioritize scaffold diversity and chiral centers. Moreover, its compatibility with green chemistry principles aligns with the pharmaceutical industry's shift toward sustainable synthesis methods.

In conclusion, (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride (CAS No. 1028459-57-5) represents a multifaceted tool for modern drug discovery. Its chirality, structural complexity, and pharmacological relevance position it at the forefront of innovative therapeutics. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing personalized medicine.

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